![molecular formula C12H10N2O2 B8010312 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid](/img/structure/B8010312.png)
6-(3-Methylphenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(3-Methylphenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Applications : Thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have shown promising applications in nonlinear optics (NLO) fields due to their significant NLO properties. These properties make them suitable for optoelectronic hi-tech applications (Hussain et al., 2020).
Medicinal Chemistry : Pyrimidine derivatives, including those structurally related to 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid, play a key role in biological processes and have been synthesized as potential anti-inflammatory and analgesic agents. The nature of the substituent plays a major role in determining their effectiveness (Muralidharan, Raja & Deepti, 2019).
Antiallergic Activity : Pyrimidine compounds have been studied for their antiallergic activities. For instance, derivatives of pyridopyrimidine have been found to enhance antiallergic activity significantly in certain configurations (Hermecz et al., 1983).
Anti-ulcer and Antihypertensive Activities : Various dihydropyrimidines, including those with a structure similar to this compound, have been synthesized and tested for anti-ulcer and antihypertensive activities. These studies contribute to the understanding of the biological activities and potential therapeutic uses of these compounds (Rana, Kaur, Chaudhary, Kumar & Goyal, 2011).
Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial activities. These compounds showed promising activity against various microorganisms, indicating their potential use in antimicrobial therapies (Kolisnyk, Vlasov, Kovalenko, Osolodchenko & Chernykh, 2015).
Corrosion Inhibition : Pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in acidic environments. These studies contribute to the field of materials science and engineering (Abdelazim, Khaled & Abdelshafy, 2021).
properties
IUPAC Name |
6-(3-methylphenyl)pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNCLRFUKCAHBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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